FATP1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

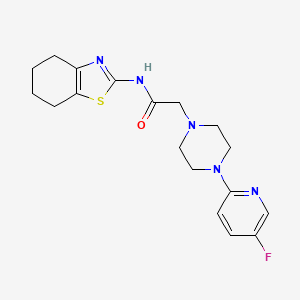

Molecular Formula |

C18H22FN5OS |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

2-[4-(5-fluoro-2-pyridinyl)piperazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |

InChI |

InChI=1S/C18H22FN5OS/c19-13-5-6-16(20-11-13)24-9-7-23(8-10-24)12-17(25)22-18-21-14-3-1-2-4-15(14)26-18/h5-6,11H,1-4,7-10,12H2,(H,21,22,25) |

InChI Key |

ORQHHLPTMSGMQT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)CN3CCN(CC3)C4=NC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

FATP1-IN-1: A Technical Guide to its Function and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

FATP1-IN-1 is a potent and specific small molecule inhibitor of Fatty Acid Transport Protein 1 (FATP1), a key regulator of long-chain fatty acid uptake and metabolism. By inhibiting the intrinsic acyl-CoA synthetase activity of FATP1, this compound serves as a critical tool for elucidating the role of FATP1 in various physiological and pathophysiological processes, including insulin resistance, diet-induced obesity, and inflammation. This document provides a comprehensive overview of the function of this compound, detailed experimental protocols for its use, and a summary of its quantitative parameters.

Introduction to FATP1 and the Mechanism of this compound

Fatty Acid Transport Protein 1 (FATP1), a member of the solute carrier family 27 (SLC27A1), is a bifunctional protein that facilitates the transport of long-chain fatty acids (LCFAs) across the plasma membrane and subsequently activates them to fatty acyl-CoAs through its acyl-CoA synthetase activity.[1][2] This process, often referred to as "vectorial acylation," is crucial for the metabolic trapping and intracellular utilization of fatty acids.[3] FATP1 is highly expressed in metabolic tissues such as adipose tissue, skeletal muscle, and heart.[4] Its activity is dynamically regulated, notably by insulin, which promotes its translocation from intracellular compartments to the plasma membrane, thereby increasing LCFA uptake.[5][6]

This compound, also identified as compound 5k in initial discovery studies, directly inhibits the acyl-CoA synthetase activity of FATP1.[7][8] This inhibition blocks the conversion of LCFAs to their CoA esters, which is believed to be the driving force for their transport into the cell.[3] Consequently, this compound effectively reduces the cellular uptake of long-chain fatty acids in tissues and cell types where FATP1 is the predominant fatty acid transporter.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing essential data for experimental design.

Table 1: In Vitro Potency of this compound

| Target | Species | IC50 (µM) | Reference |

| FATP1 Acyl-CoA Synthetase Activity | Human | 0.046 | [8] |

| FATP1 Acyl-CoA Synthetase Activity | Mouse | 0.60 | [8] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Value | Units | Dosing | Reference |

| Cmax | 5.5 | µg/mL | 10 mg/kg, p.o. | [8] |

| AUC | 36 | µg·h/mL | 10 mg/kg, p.o. | [8] |

| Tmax | 0.33 | hours | 10 mg/kg, p.o. | [8] |

Signaling and Metabolic Pathways

The inhibition of FATP1 by this compound has significant downstream effects on cellular metabolism and signaling. The following diagram illustrates the central role of FATP1 in fatty acid metabolism and the consequences of its inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Acyl-CoA Synthetase Activity Assay

This protocol is adapted from radiometric assays for long-chain acyl-CoA synthetase activity.

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of FATP1.

Materials:

-

Recombinant human or mouse FATP1

-

This compound (dissolved in DMSO)

-

[1-¹⁴C]-labeled long-chain fatty acid (e.g., oleic acid)

-

Coenzyme A (CoA)

-

ATP

-

MgCl₂

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Scintillation cocktail and vials

-

Microcentrifuge tubes

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, CoA, and MgCl₂.

-

Prepare serial dilutions of this compound in DMSO. Add the inhibitor or DMSO (vehicle control) to the reaction mixture.

-

Add recombinant FATP1 to the mixture and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the [1-¹⁴C]-labeled fatty acid substrate (pre-complexed to BSA).

-

Incubate the reaction for 20-30 minutes at 37°C.

-

Terminate the reaction by adding an acidic solution (e.g., 10% acetic acid in isopropanol).

-

Partition the aqueous and organic phases by adding heptane and water, followed by vortexing and centrifugation. The radiolabeled fatty acyl-CoA will remain in the aqueous phase, while the unreacted fatty acid will move to the organic phase.

-

Collect an aliquot of the aqueous phase, add to a scintillation vial with scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cellular Fatty Acid Uptake Assay

This protocol describes a cell-based assay to measure the effect of this compound on fatty acid uptake, for example, in 3T3-L1 adipocytes or other relevant cell lines.

Objective: To quantify the inhibition of long-chain fatty acid uptake in intact cells by this compound.

Materials:

-

3T3-L1 adipocytes (or other cell line of interest) cultured in appropriate plates

-

This compound (dissolved in DMSO)

-

Radiolabeled ([¹⁴C] or [³H]) or fluorescently labeled (e.g., BODIPY) long-chain fatty acid

-

Fatty acid-free BSA

-

Krebs-Ringer-HEPES (KRH) buffer

-

Insulin (optional, for studying insulin-stimulated uptake)

-

Phloretin (a general inhibitor of protein-mediated transport, as a positive control)

-

Cell lysis buffer

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Seed and culture cells to the desired confluency (for 3T3-L1, differentiate into mature adipocytes).

-

Wash the cells with serum-free medium and then with KRH buffer.

-

Pre-incubate the cells with this compound (e.g., 12.5 µM) or vehicle (DMSO) in KRH buffer for a specified time (e.g., 2 hours) at 37°C.[9] Include a positive control group with phloretin.

-

For insulin-stimulated uptake, add insulin (e.g., 100 nM) during the last 30 minutes of the pre-incubation.[5]

-

Prepare the fatty acid uptake solution by complexing the labeled fatty acid with fatty acid-free BSA in KRH buffer.

-

Remove the pre-incubation buffer and add the fatty acid uptake solution to the cells.

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C.

-

Stop the uptake by rapidly washing the cells with ice-cold KRH buffer containing 0.5% BSA to remove unbound fatty acids.

-

Lyse the cells with lysis buffer.

-

For radiolabeled fatty acids, measure the radioactivity of the cell lysate using a scintillation counter. For fluorescently labeled fatty acids, measure the fluorescence using a plate reader.

-

Normalize the uptake to the protein concentration of the cell lysate.

-

Calculate the percentage of inhibition of fatty acid uptake by this compound.

Conclusion

This compound is an invaluable research tool for investigating the multifaceted roles of FATP1 in cellular and systemic lipid metabolism. Its high potency and specificity make it suitable for a range of in vitro and in vivo studies aimed at understanding the therapeutic potential of targeting fatty acid transport in metabolic diseases. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies.

References

- 1. Long-chain fatty acid transport protein 1 - Wikipedia [en.wikipedia.org]

- 2. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overexpressed FATP1, ACSVL4/FATP4 and ACSL1 increase the cellular fatty acid uptake of 3T3-L1 adipocytes but are localized on intracellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JCI - Inactivation of fatty acid transport protein 1 prevents fat-induced insulin resistance in skeletal muscle [jci.org]

- 5. FATP1 Is an Insulin-Sensitive Fatty Acid Transporter Involved in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Arylpiperazines as fatty acid transport protein 1 (FATP1) inhibitors with improved potency and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lifetechindia.com [lifetechindia.com]

- 9. researchgate.net [researchgate.net]

The Discovery and Development of FATP1-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of FATP1-IN-1, a potent and selective inhibitor of Fatty Acid Transport Protein 1 (FATP1). FATP1 is a key protein involved in the cellular uptake of long-chain fatty acids and has emerged as a promising therapeutic target for metabolic diseases.

Introduction to FATP1

Fatty Acid Transport Protein 1 (FATP1), also known as Solute Carrier Family 27 Member 1 (SLC27A1), is an integral membrane protein that facilitates the transport of long-chain fatty acids across the plasma membrane. It is highly expressed in tissues with active fatty acid metabolism, such as adipose tissue, skeletal muscle, and the heart. FATP1 is a bifunctional protein, possessing both fatty acid transport and acyl-CoA synthetase activities. This dual function is crucial for the vectorial acylation process, where fatty acids are activated to acyl-CoAs upon entering the cell, thereby "trapping" them and driving their subsequent metabolic fate.

The activity of FATP1 is dynamically regulated, notably by insulin. In response to insulin signaling, FATP1 translocates from intracellular compartments to the plasma membrane, leading to an increase in fatty acid uptake.[1][2] This process is analogous to the insulin-mediated translocation of the glucose transporter GLUT4. Given its central role in fatty acid metabolism and its link to insulin sensitivity, FATP1 has been identified as a key target for therapeutic intervention in metabolic disorders.

Discovery of this compound

This compound (also referred to as compound 5k) was identified through a focused drug discovery program aimed at developing novel inhibitors of FATP1. The discovery process centered on a series of arylpiperazine derivatives, which were optimized to enhance potency and improve pharmacokinetic properties.[3][4] This lead optimization effort led to the identification of this compound as a highly potent inhibitor of FATP1's acyl-CoA synthetase activity.

Lead Discovery and Optimization

The initial discovery and subsequent optimization of the arylpiperazine series involved a systematic structure-activity relationship (SAR) study. Researchers synthesized and evaluated a range of arylpiperazine derivatives to identify key structural motifs responsible for potent FATP1 inhibition. This process ultimately yielded this compound and a related compound, 12a (FATP1-IN-2), as lead candidates with promising in vitro activity and favorable pharmacokinetic profiles.[3][4]

Mechanism of Action

This compound exerts its inhibitory effect by targeting the acyl-CoA synthetase activity of FATP1.[5] By blocking this enzymatic function, the inhibitor prevents the conversion of long-chain fatty acids into their CoA esters. This inhibition disrupts the "metabolic trapping" mechanism, thereby reducing the overall cellular uptake of fatty acids.

Figure 1: Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and the related compound FATP1-IN-2.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC50 (µM) | Reference |

| This compound (5k) | Human FATP1 | 0.046 | [5] |

| This compound (5k) | Mouse FATP1 | 0.60 | [5] |

| FATP1-IN-2 (12a) | Human FATP1 | 0.43 | [6] |

| FATP1-IN-2 (12a) | Mouse FATP1 | 0.39 | [6] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice (10 mg/kg, p.o.)

| Parameter | Value | Unit | Reference |

| Cmax | 5.5 | µg/mL | [5] |

| AUC | 36 | µg·h/mL | [5] |

| Tmax | 0.33 | hours | [5] |

Experimental Protocols

Synthesis of this compound (Compound 5k)

The synthesis of the arylpiperazine series of FATP1 inhibitors, including this compound, is described in the primary literature.[3] A generalized synthetic scheme is as follows:

Figure 2: Generalized Synthetic Workflow for this compound.

A detailed, step-by-step protocol would require access to the full experimental procedures within the cited publication.

FATP1 Acyl-CoA Synthetase Inhibition Assay

The inhibitory activity of this compound was determined by measuring its effect on the acyl-CoA synthetase function of FATP1. A radiometric assay is a common method for this purpose.

Principle: The assay measures the conversion of a radiolabeled fatty acid into its corresponding acyl-CoA in the presence of FATP1, ATP, and Coenzyme A. The amount of radiolabeled acyl-CoA formed is quantified, and the inhibitory effect of the compound is determined by the reduction in product formation.

General Protocol:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing ATP, Coenzyme A, MgCl2, and a radiolabeled long-chain fatty acid (e.g., [14C]oleic acid) bound to bovine serum albumin (BSA).

-

Enzyme and Inhibitor Incubation: Recombinant human or mouse FATP1 is pre-incubated with varying concentrations of this compound.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme/inhibitor mixture to the reaction buffer and incubated at a controlled temperature. The reaction is then stopped, typically by the addition of a solution that precipitates the unreacted fatty acid.

-

Quantification: The radiolabeled fatty acyl-CoA product is separated from the unreacted fatty acid and quantified using scintillation counting.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Triglyceride Accumulation Study

The in vivo efficacy of this compound was assessed by evaluating its effect on triglyceride accumulation in various tissues.[3][4]

General Protocol:

-

Animal Model: Mice are typically used for these studies.

-

Dosing: this compound is administered to the animals, usually via oral gavage, at a specified dose and for a defined period. A vehicle control group is also included.

-

Tissue Collection: At the end of the study period, animals are euthanized, and tissues of interest (e.g., liver, skeletal muscle) are collected.

-

Triglyceride Extraction and Quantification: Lipids are extracted from the collected tissues, and the triglyceride content is quantified using a commercially available assay kit.

-

Data Analysis: The triglyceride levels in the tissues of the treated group are compared to those of the control group to determine the effect of the inhibitor.

FATP1 Signaling Pathway

FATP1 is a key component of the insulin signaling pathway related to fatty acid metabolism. The following diagram illustrates the simplified signaling cascade leading to FATP1-mediated fatty acid uptake.

Figure 3: Simplified FATP1 Insulin Signaling Pathway.

Upon insulin binding to its receptor, a downstream signaling cascade is activated, which promotes the translocation of FATP1-containing vesicles to the plasma membrane.[1][2] This increases the number of FATP1 transporters at the cell surface, leading to enhanced uptake of long-chain fatty acids.

Conclusion

This compound is a potent and selective inhibitor of FATP1 that has demonstrated significant in vitro and in vivo activity. Its discovery and development represent a promising advancement in the pursuit of novel therapeutics for metabolic diseases. Further research and clinical evaluation are warranted to fully elucidate the therapeutic potential of targeting FATP1 with small molecule inhibitors like this compound.

References

- 1. The fatty acid transport protein (FATP1) is a very long chain acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impaired fatty acid import or catabolism in macrophages restricts intracellular growth of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arylpiperazines as fatty acid transport protein 1 (FATP1) inhibitors with improved potency and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Molecular and Metabolic Reprogramming: Pulling the Strings Toward Tumor Metastasis [frontiersin.org]

FATP1-IN-1: A Technical Guide to its Role in Cellular Fatty Acid Uptake

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Transport Protein 1 (FATP1), a member of the solute carrier family 27 (SLC27A1), is a key transmembrane protein that facilitates the uptake of long-chain fatty acids (LCFAs) into cells.[1][2] Its activity is crucial in metabolic tissues such as adipose tissue, skeletal muscle, and the heart.[1] FATP1 is not merely a passive transporter; it possesses intrinsic acyl-CoA synthetase activity, which is thought to trap fatty acids intracellularly by converting them to their acyl-CoA derivatives, thereby driving their net influx.[3][4][5] Given its pivotal role in fatty acid metabolism, FATP1 has emerged as a significant therapeutic target for metabolic disorders, including obesity and type 2 diabetes. This technical guide focuses on FATP1-IN-1, a small molecule inhibitor of FATP1, detailing its mechanism of action, its impact on fatty acid uptake, and the experimental protocols used to characterize its function.

This compound: Mechanism of Action and Quantitative Data

This compound is a potent inhibitor of the acyl-CoA synthetase activity of FATP1.[6][7] By blocking this enzymatic function, this compound effectively reduces the cellular uptake of long-chain fatty acids. The inhibitory potency of this compound has been quantified against both human and mouse FATP1.

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| This compound | Recombinant Human FATP1 | Acyl-CoA Synthetase Activity | 0.046 | [6][7] |

| This compound | Recombinant Mouse FATP1 | Acyl-CoA Synthetase Activity | 0.60 | [6][7] |

| FATP1-IN-2 | Recombinant Human FATP1 | Acyl-CoA Synthetase Activity | 0.43 | [8][9] |

| FATP1-IN-2 | Recombinant Mouse FATP1 | Acyl-CoA Synthetase Activity | 0.39 | [8][9] |

Signaling Pathways Involving FATP1

FATP1-mediated fatty acid uptake is a regulated process, integrated into broader cellular signaling networks. Two key pathways are the insulin signaling cascade, which promotes the translocation of FATP1 to the plasma membrane, and a pro-inflammatory pathway in macrophages involving ceramide and JNK signaling.

Insulin-Mediated FATP1 Translocation

Insulin stimulates the uptake of fatty acids in sensitive tissues like adipocytes and skeletal muscle by inducing the translocation of FATP1 from intracellular compartments to the plasma membrane.[1][2] This process is analogous to the well-characterized insulin-dependent trafficking of the glucose transporter GLUT4.

FATP1 in Macrophage Inflammatory Signaling

In macrophages, FATP1 plays a role in the inflammatory response. Increased fatty acid uptake mediated by FATP1 can lead to elevated intracellular ceramide levels, which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway, promoting the production of pro-inflammatory cytokines like TNFα and IL-6.[10]

Experimental Protocols

Characterizing the role of this compound in fatty acid uptake involves a series of well-defined experimental procedures. Below are detailed methodologies for key assays.

In Vitro Acyl-CoA Synthetase Activity Assay

This assay directly measures the enzymatic activity of FATP1 and its inhibition by this compound.

Principle: The assay quantifies the conversion of a fatty acid substrate to its corresponding acyl-CoA in the presence of ATP and Coenzyme A. The reaction can be monitored by various methods, including radiolabeling or chromatography.

Materials:

-

Recombinant human or mouse FATP1

-

Fatty acid substrate (e.g., palmitic acid, oleic acid)

-

[1-14C]-labeled fatty acid (for radiometric assay)

-

Coenzyme A (CoA)

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2 and Triton X-100)

-

This compound (dissolved in DMSO)

-

Scintillation cocktail (for radiometric assay)

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, CoA, and the fatty acid substrate (including a tracer amount of radiolabeled fatty acid).

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding recombinant FATP1 protein.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 37°C.

-

Stop the reaction by adding a stop solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid).

-

Extract the unreacted fatty acids into an organic phase (e.g., heptane).

-

Quantify the amount of radiolabeled acyl-CoA remaining in the aqueous phase using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based Fatty Acid Uptake Assay

This assay measures the ability of cells to take up fatty acids from the extracellular environment and the inhibitory effect of this compound on this process.

Principle: Cells are incubated with a fluorescently labeled or radiolabeled long-chain fatty acid. The amount of fatty acid incorporated into the cells is then quantified.

Materials:

-

Cell line expressing FATP1 (e.g., 3T3-L1 adipocytes, C2C12 myotubes, or engineered cell lines overexpressing FATP1)

-

Cell culture medium

-

Fluorescent fatty acid analog (e.g., BODIPY-C12) or radiolabeled fatty acid (e.g., [3H]oleic acid or [14C]palmitic acid) complexed to fatty acid-free bovine serum albumin (BSA)

-

This compound

-

Wash buffer (e.g., phosphate-buffered saline, PBS)

-

Cell lysis buffer (for radiolabeled assay)

-

Fluorescence plate reader or scintillation counter

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency. For 3T3-L1 cells, differentiate them into adipocytes.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) in serum-free medium for a specified time (e.g., 1-2 hours).

-

Prepare the fatty acid uptake solution by mixing the labeled fatty acid with fatty acid-free BSA in serum-free medium.

-

Remove the pre-treatment medium and add the fatty acid uptake solution to the cells.

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.

-

Stop the uptake by rapidly washing the cells with ice-cold wash buffer containing a high concentration of unlabeled fatty acid or a stop solution.

-

For fluorescent assays, measure the intracellular fluorescence using a plate reader.

-

For radiolabeled assays, lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.

-

Normalize the uptake to the protein content of the cells.

-

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of FATP1 in fatty acid metabolism and for exploring its therapeutic potential. Its ability to potently inhibit the acyl-CoA synthetase activity of FATP1 provides a direct mechanism for reducing cellular fatty acid uptake. The experimental protocols and signaling pathways detailed in this guide offer a comprehensive framework for researchers and drug development professionals to study FATP1 function and to discover and characterize novel modulators of this important metabolic protein.

References

- 1. FATP1 Is an Insulin-Sensitive Fatty Acid Transporter Involved in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FATP1 is an insulin-sensitive fatty acid transporter involved in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI - Inactivation of fatty acid transport protein 1 prevents fat-induced insulin resistance in skeletal muscle [jci.org]

- 4. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The fatty acid transport protein (FATP1) is a very long chain acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Fatty acid transport protein 1 enhances the macrophage inflammatory response by coupling with ceramide and c-Jun N-terminal kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to FATP1-IN-1 and its Effects on Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Transport Protein 1 (FATP1), a member of the solute carrier family 27 (SLC27A1), is a key protein in lipid metabolism. It facilitates the uptake of long-chain fatty acids into cells and possesses intrinsic acyl-CoA synthetase activity, which is crucial for trapping fatty acids within the cell for subsequent metabolic processes.[1][2] FATP1 is highly expressed in tissues with active fatty acid metabolism, such as skeletal muscle, adipose tissue, and the heart. Its activity is implicated in various physiological and pathological processes, including insulin resistance, diet-induced obesity, and potentially cancer, making it a compelling target for therapeutic intervention.[3][4] This technical guide focuses on FATP1-IN-1, a potent inhibitor of FATP1, and its effects on lipid metabolism.

This compound: A Potent Inhibitor of FATP1

This compound, also referred to as compound 5k, is an arylpiperazine derivative identified as a potent inhibitor of FATP1.[5][6] It inhibits the acyl-CoA synthetase activity of both human and mouse FATP1, thereby blocking the initial step of fatty acid metabolism mediated by this protein.[4][6]

Chemical Properties

| Property | Value |

| CAS Number | 1431945-95-7 |

| Molecular Formula | C₁₈H₂₂FN₅OS |

| Molecular Weight | 375.46 g/mol |

Mechanism of Action

This compound exerts its effects by directly inhibiting the acyl-CoA synthetase activity of FATP1. This enzymatic activity is essential for the conversion of free fatty acids into fatty acyl-CoA, a process that "traps" the fatty acids inside the cell and commits them to various metabolic fates, including triglyceride synthesis for storage or β-oxidation for energy production. By inhibiting this crucial step, this compound effectively reduces the cellular uptake and subsequent metabolism of long-chain fatty acids mediated by FATP1.

Quantitative Data

The following tables summarize the available quantitative data on the in vitro potency and in vivo pharmacokinetics of this compound.

Table 1: In Vitro Potency of this compound

| Target | IC₅₀ (μM) | Source |

| Human FATP1 (acyl-CoA synthetase activity) | 0.046 | [4][6] |

| Mouse FATP1 (acyl-CoA synthetase activity) | 0.60 | [4][6] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice (10 mg/kg, p.o.)

| Parameter | Value | Unit | Source |

| Cₘₐₓ | 5.5 | μg/mL | [4][6] |

| Tₘₐₓ | 0.33 | hours | [4][6] |

| AUC | 36 | μg·h/mL | [4][6] |

Note: The in vivo evaluation of this compound on triglyceride accumulation in the liver, white gastrocnemius muscle, and soleus has been described, but specific quantitative data from this study is not publicly available in the reviewed literature.[5][7]

Signaling Pathways and Experimental Workflows

Signaling Pathways

FATP1 is involved in insulin-mediated glucose and lipid metabolism. Insulin signaling promotes the translocation of FATP1 from intracellular compartments to the plasma membrane, thereby increasing fatty acid uptake.

FATP1 functions in concert with other proteins, such as Acyl-CoA Synthetase Long-chain family member 1 (ACSL1), in a process termed vectorial acylation to facilitate fatty acid uptake and activation.

Experimental Workflows

The following diagram illustrates a typical workflow for screening and characterizing FATP1 inhibitors like this compound.

Detailed Experimental Protocols

FATP1 Acyl-CoA Synthetase Activity Assay (In Vitro)

This assay measures the enzymatic activity of FATP1 by quantifying the formation of radiolabeled fatty acyl-CoA from a radiolabeled fatty acid substrate.

-

Materials:

-

Recombinant human or mouse FATP1

-

[¹⁴C]Palmitic acid (or other long-chain fatty acid)

-

Coenzyme A (CoA)

-

ATP

-

MgCl₂

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Scintillation cocktail and vials

-

This compound or other test compounds dissolved in DMSO

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, CoA, MgCl₂, and BSA.

-

Add the test compound (e.g., this compound) at various concentrations or DMSO (vehicle control) to the reaction mixture.

-

Pre-incubate the mixture with recombinant FATP1 for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding [¹⁴C]palmitic acid.

-

Incubate the reaction for a specific time (e.g., 10-30 minutes) at 37°C.

-

Stop the reaction by adding a stop solution (e.g., isopropanol/heptane/water mixture).

-

Separate the radiolabeled fatty acyl-CoA from the unreacted [¹⁴C]palmitic acid using a phase separation method.

-

Quantify the amount of [¹⁴C]fatty acyl-CoA in the aqueous phase by liquid scintillation counting.

-

Calculate the percent inhibition of FATP1 activity by the test compound and determine the IC₅₀ value.

-

Cellular Fatty Acid Uptake Assay

This assay measures the ability of cells to take up fatty acids from the extracellular environment, a process facilitated by FATP1.

-

Materials:

-

Cell line expressing FATP1 (e.g., C2C12 myotubes, 3T3-L1 adipocytes)

-

Fluorescently labeled fatty acid analog (e.g., BODIPY-C12) or radiolabeled fatty acid ([³H]palmitate or [¹⁴C]oleic acid)

-

Cell culture medium

-

This compound or other test compounds

-

Washing buffer (e.g., ice-cold PBS)

-

Lysis buffer

-

Fluorescence plate reader or scintillation counter

-

-

Procedure:

-

Seed cells in a multi-well plate and culture until they reach the desired confluency or differentiation state.

-

Pre-incubate the cells with the test compound (e.g., this compound) at various concentrations in serum-free medium for a defined period (e.g., 30-60 minutes).

-

Add the fluorescently or radiolabeled fatty acid to the medium and incubate for a short period (e.g., 1-5 minutes) to measure the initial uptake rate.

-

Stop the uptake by rapidly washing the cells with ice-cold washing buffer.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the fluorescence intensity or radioactivity in the cell lysate.

-

Normalize the uptake to the total protein concentration in each well.

-

Calculate the percent inhibition of fatty acid uptake by the test compound.

-

In Vivo Triglyceride Accumulation Study in Mice

This protocol is a general guideline for assessing the effect of a FATP1 inhibitor on tissue triglyceride levels in mice.

-

Animals:

-

Male C57BL/6J mice (or other appropriate strain)

-

-

Materials:

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

High-fat diet (optional, to induce lipid accumulation)

-

Tissue homogenization buffer

-

Triglyceride quantification kit

-

-

Procedure:

-

Acclimatize mice and, if applicable, place them on a high-fat diet for a specified period to induce obesity and tissue lipid accumulation.

-

Divide the mice into a vehicle control group and a treatment group (this compound).

-

Administer this compound or vehicle daily by oral gavage at a specified dose (e.g., 10 mg/kg) for a defined duration (e.g., 4 weeks).[8]

-

At the end of the treatment period, euthanize the mice and collect tissues of interest (e.g., liver, gastrocnemius muscle, soleus muscle).

-

Homogenize the tissues in an appropriate buffer.

-

Extract lipids from the tissue homogenates.

-

Quantify the triglyceride content in the lipid extracts using a commercial triglyceride quantification kit.

-

Compare the triglyceride levels in the tissues of the this compound treated group to the vehicle-treated group.

-

Conclusion

This compound is a valuable research tool for investigating the role of FATP1 in lipid metabolism and related pathologies. Its potency and in vivo activity make it a promising lead compound for the development of therapeutics targeting diseases characterized by dysregulated fatty acid metabolism. Further studies are warranted to fully elucidate the in vivo efficacy and long-term effects of FATP1 inhibition. This guide provides a comprehensive overview of the current knowledge on this compound and detailed protocols to facilitate further research in this area.

References

- 1. Targeting the fatty acid transport proteins (FATP) to understand the mechanisms linking fatty acid transport to metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insulin activates hepatic Wnt/β-catenin signaling through stearoyl-CoA desaturase 1 and Porcupine. | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Arylpiperazines as fatty acid transport protein 1 (FATP1) inhibitors with improved potency and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

FATP1-IN-1: A Technical Guide for a Chemical Probe of Fatty Acid Transport Protein 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid Transport Protein 1 (FATP1), a key player in cellular long-chain fatty acid (LCFA) uptake and metabolism, has emerged as a significant therapeutic target for metabolic diseases and cancer. FATP1-IN-1, a potent arylpiperazine-based inhibitor, serves as a valuable chemical probe to dissect the physiological and pathological roles of FATP1. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols for its use, and the signaling context of its target. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and application in a research setting.

Introduction to FATP1 and the Chemical Probe this compound

Fatty Acid Transport Protein 1 (FATP1), also known as Solute Carrier Family 27 Member 1 (SLC27A1), is a transmembrane protein highly expressed in tissues with active fatty acid metabolism, such as adipose tissue, skeletal muscle, and the heart.[1][2] FATP1 facilitates the uptake of LCFAs across the plasma membrane and possesses intrinsic acyl-CoA synthetase activity, which is believed to "trap" fatty acids intracellularly by converting them to their CoA esters, a process termed "vectorial acylation".[3][4][5] This dual function positions FATP1 as a critical regulator of cellular energy homeostasis. Dysregulation of FATP1 has been implicated in insulin resistance, obesity, and certain cancers.[1][6][7]

This compound (also referred to as compound 5k) is a potent and selective inhibitor of FATP1.[5][8][9] It belongs to a class of arylpiperazine derivatives and acts by inhibiting the acyl-CoA synthetase activity of FATP1.[5] Its utility as a chemical probe allows for the acute and reversible inhibition of FATP1 function, enabling detailed investigation into its roles in various biological processes.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing essential information for its application in experimental settings.

Table 1: Physicochemical and In Vitro Activity of this compound

| Property | Value | Reference |

| CAS Number | 1431945-95-7 | [5] |

| Molecular Formula | C₁₈H₂₂FN₅OS | MedChemExpress |

| Molecular Weight | 375.47 g/mol | MedChemExpress |

| IC₅₀ (Human FATP1) | 0.046 µM | [5][10] |

| IC₅₀ (Mouse FATP1) | 0.60 µM | [5][10] |

Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Dosing | Reference |

| Cₘₐₓ | 5.5 µg/mL | 10 mg/kg (p.o.) | [5] |

| AUC | 36 µg·h/mL | 10 mg/kg (p.o.) | [5] |

| Tₘₐₓ | 0.33 hours | 10 mg/kg (p.o.) | [5] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a chemical probe. The following are representative protocols for key experiments.

FATP1 Acyl-CoA Synthetase Inhibition Assay (Radiometric)

This assay measures the enzymatic activity of FATP1 by quantifying the formation of radiolabeled acyl-CoA from a radiolabeled fatty acid substrate.

Materials:

-

Recombinant human or mouse FATP1

-

This compound

-

[¹⁴C]-Palmitic acid (or other long-chain fatty acid)

-

Coenzyme A (CoA)

-

ATP

-

MgCl₂

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail and counter

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a reaction mixture containing assay buffer, ATP, CoA, MgCl₂, and BSA.

-

Prepare a stock solution of [¹⁴C]-palmitic acid complexed to BSA.

-

-

Assay Setup:

-

In a microcentrifuge tube, add the reaction mixture.

-

Add varying concentrations of this compound (or DMSO as a vehicle control).

-

Add the recombinant FATP1 enzyme.

-

Pre-incubate the mixture at 37°C for 10-15 minutes.

-

-

Initiate Reaction:

-

Start the reaction by adding the [¹⁴C]-palmitic acid-BSA complex.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Terminate Reaction and Extract:

-

Stop the reaction by adding a quench solution (e.g., a mixture of isopropanol, heptane, and water).

-

Vortex thoroughly to extract the unreacted [¹⁴C]-palmitic acid into the organic phase, while the [¹⁴C]-palmitoyl-CoA remains in the aqueous phase.

-

-

Quantification:

-

Centrifuge to separate the phases.

-

Transfer an aliquot of the aqueous phase to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cellular Fatty Acid Uptake Inhibition Assay

This assay measures the ability of this compound to block the uptake of fatty acids into cells.

Materials:

-

Adherent cells expressing FATP1 (e.g., 3T3-L1 adipocytes, HEK293 cells overexpressing FATP1)

-

This compound

-

Fluorescently labeled long-chain fatty acid analog (e.g., BODIPY-C12) or radiolabeled fatty acid ([¹⁴C]-oleic acid)

-

Serum-free culture medium

-

Wash buffer (e.g., PBS with 0.2% BSA)

-

Lysis buffer (for radiolabeled assay)

-

Fluorescence plate reader or scintillation counter

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in a multi-well plate and allow them to adhere and reach the desired confluency.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with varying concentrations of this compound (or DMSO vehicle control) in serum-free medium for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Fatty Acid Uptake:

-

Add the fluorescent or radiolabeled fatty acid to the wells and incubate for a short period (e.g., 1-15 minutes) at 37°C.[11]

-

-

Termination and Washing:

-

Stop the uptake by aspirating the medium and washing the cells multiple times with ice-cold wash buffer to remove extracellular fatty acids.

-

-

Quantification:

-

Fluorescent Assay: Measure the intracellular fluorescence using a fluorescence plate reader.

-

Radiometric Assay: Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.

-

-

Data Analysis:

-

Normalize the uptake to the protein concentration in each well.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value from a dose-response curve.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological context of FATP1 and the experimental workflow for using this compound is crucial for effective research.

Insulin Signaling Pathway Leading to FATP1 Translocation

Insulin is a key regulator of FATP1 localization and activity. The following diagram illustrates the signaling cascade from insulin receptor activation to the translocation of FATP1 to the plasma membrane, which enhances fatty acid uptake.[1]

Caption: Insulin signaling cascade leading to FATP1 translocation and enhanced fatty acid uptake.

FATP1-ACSL1 Interaction and Vectorial Acylation

FATP1 has been shown to interact with Long-chain acyl-CoA synthetase 1 (ACSL1), forming a complex that is thought to enhance the efficiency of vectorial acylation.[3][4]

Caption: FATP1 and ACSL1 interaction at the plasma membrane facilitating vectorial acylation.

Experimental Workflow for Using this compound as a Chemical Probe

The following diagram outlines a typical workflow for investigating the function of FATP1 using this compound.

Caption: A generalized experimental workflow for utilizing this compound as a chemical probe.

Selectivity Profile

Conclusion

This compound is a potent and valuable chemical probe for the investigation of FATP1 function. Its ability to inhibit the acyl-CoA synthetase activity of FATP1 provides a powerful tool for studying the roles of this protein in fatty acid metabolism, insulin signaling, and disease pathogenesis. This guide provides the essential data and protocols to facilitate the effective use of this compound in a research context. As with any chemical probe, careful consideration of its selectivity and the use of appropriate controls are paramount for robust and reliable experimental outcomes. Further characterization of its selectivity profile will undoubtedly enhance its utility and the confidence in the data it generates.

References

- 1. FATP1 Is an Insulin-Sensitive Fatty Acid Transporter Involved in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Inactivation of fatty acid transport protein 1 prevents fat-induced insulin resistance in skeletal muscle [jci.org]

- 3. Fatty acid transport protein 1 and long-chain acyl coenzyme A synthetase 1 interact in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Metabolic reprogramming through fatty acid transport protein 1 (FATP1) regulates macrophage inflammatory potential and adipose inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Arylpiperazines as fatty acid transport protein 1 (FATP1) inhibitors with improved potency and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | TargetMol [targetmol.com]

- 11. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]

FATP1-IN-1's impact on cellular energy homeostasis

An In-depth Technical Guide to the Core Cellular Impact of FATP1-IN-1 on Energy Homeostasis

Introduction

Cellular energy homeostasis is a meticulously regulated process, balancing energy production and consumption to maintain cellular function. Fatty acids are a critical energy source, and their transport across the plasma membrane is the initial, rate-limiting step for their subsequent metabolism. Fatty Acid Transport Protein 1 (FATP1), a member of the Solute Carrier family 27 (SLC27A1), is a key protein in this process.[1][2][3] FATP1 is an integral membrane protein that facilitates the uptake of long-chain fatty acids (LCFAs) and possesses intrinsic acyl-CoA synthetase activity, which is thought to "trap" fatty acids intracellularly by converting them to fatty acyl-CoAs.[3][4][5] This dual function places FATP1 at a crucial nexus of lipid metabolism and energy regulation.

FATP1 is highly expressed in tissues with high metabolic rates and fatty acid flux, such as skeletal muscle, adipose tissue, and the heart.[2][6] Its activity is dynamically regulated, notably by insulin, which promotes the translocation of FATP1 from intracellular compartments to the plasma membrane, thereby increasing LCFA uptake.[6][7] Given its central role, FATP1 has emerged as a promising therapeutic target for metabolic diseases, including obesity and type 2 diabetes.[7][8]

This technical guide focuses on this compound, a potent inhibitor of FATP1. We will explore the multifaceted impact of this inhibitor on cellular energy homeostasis by examining its effects on fatty acid uptake, mitochondrial function, key signaling pathways like AMP-activated protein kinase (AMPK), and systemic lipid metabolism. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the mechanism and consequences of FATP1 inhibition.

This compound: A Potent Inhibitor of FATP1 Acyl-CoA Synthetase Activity

This compound is an arylpiperazine derivative identified as a potent inhibitor of FATP1's enzymatic acyl-CoA synthetase activity.[9] Its inhibitory effects have been quantified against both human and mouse FATP1, demonstrating high efficacy.

Table 1: Inhibitory Activity of this compound

| Target Species | Assay Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Human FATP1 | Recombinant Acyl-CoA Synthetase Activity | 0.046 | [10][11][12] |

| Mouse FATP1 | Recombinant Acyl-CoA Synthetase Activity | 0.60 |[10][11][12] |

Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Dosage | Reference |

|---|---|---|---|

| Cₘₐₓ | 5.5 µg/mL | 10 mg/kg (p.o.) | [10][11] |

| Tₘₐₓ | 0.33 hours | 10 mg/kg (p.o.) | [10][11] |

| AUC | 36 µg·h/mL | 10 mg/kg (p.o.) |[10][11] |

Core Impact of FATP1 Inhibition on Cellular Energy Homeostasis

The inhibition of FATP1 by this compound initiates a cascade of effects that reverberate through the cell's energy-sensing and metabolic pathways. The primary mechanism is the blockade of FATP1's acyl-CoA synthetase activity, which is functionally linked to the transport of LCFAs across the cell membrane.

Caption: this compound inhibits the acyl-CoA synthetase activity of FATP1, disrupting fatty acid uptake.

Alteration of Mitochondrial Function

FATP1 is not confined to the plasma membrane; a significant portion resides in mitochondria, where it plays a direct role in regulating oxidative metabolism.[2][4][13] FATP1 has been shown to co-immunoprecipitate with Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid import, suggesting a collaborative role in channeling fatty acids towards β-oxidation.[14][15] Furthermore, FATP1 interacts with and enhances the activity of 2-oxoglutarate dehydrogenase (OGDH), a key enzyme in the Tricarboxylic Acid (TCA) cycle.[4]

Inhibition of FATP1 with this compound is therefore expected to:

-

Reduce Fatty Acid Oxidation: By disrupting the functional coupling with CPT1, the delivery of fatty acyl-CoAs into the mitochondrial matrix for β-oxidation would be impaired.[14][15]

-

Decrease TCA Cycle Activity: By preventing the FATP1-mediated enhancement of OGDH, the overall flux of the TCA cycle could be diminished, leading to altered mitochondrial energy production.[4]

Caption: this compound disrupts FATP1's role in mitochondrial β-oxidation and the TCA cycle.

Modulation of the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central energy sensor that, when activated by a high AMP/ATP ratio, switches on catabolic pathways (like fatty acid oxidation) and switches off anabolic pathways (like fatty acid synthesis) to restore energy balance.[16][17] The acyl-CoA synthetase activity of FATP1 produces AMP as a byproduct. Studies have shown that fatty acid influx mediated by FATP1 leads to an increase in the intracellular AMP/ATP ratio, resulting in the activation of AMPK and the subsequent phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).[18][19]

By inhibiting FATP1, this compound would be expected to:

-

Prevent the rise in the AMP/ATP ratio that is normally associated with high fatty acid influx.

-

Attenuate or block the activation of AMPK , thereby disrupting a key cellular mechanism for responding to lipid availability. This could lead to a metabolic state where the cell is less able to switch to fatty acid oxidation during times of energy stress.

Caption: this compound is predicted to block the FATP1-mediated activation of the AMPK energy-sensing pathway.

Impact on Lipid Droplet Dynamics

FATP1 is also localized to the endoplasmic reticulum (ER), where it plays a role in triglyceride synthesis and lipid droplet (LD) expansion.[20] It has been shown to form a complex with Diacylglycerol O-Acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis. This FATP1-DGAT2 complex is proposed to act at the ER-LD interface, functionally and physically coupling the activation of fatty acids to their esterification and deposition into growing lipid droplets.[20]

Therefore, inhibition of FATP1 by this compound would likely:

-

Reduce triglyceride synthesis by limiting the availability of fatty acyl-CoA substrates for DGAT2.

-

Impair the expansion of lipid droplets , leading to a decrease in the cell's capacity for neutral lipid storage.[21] This has implications for cellular lipotoxicity, as an inability to sequester excess fatty acids in LDs can lead to the formation of harmful lipid species.

Systemic Consequences and Therapeutic Potential

Extrapolating from studies on FATP1 knockout mice provides insight into the potential systemic effects of a potent inhibitor like this compound. FATP1-null mice are protected from high-fat diet-induced obesity and insulin resistance.[6][7] This protection is associated with reduced intramuscular accumulation of fatty acyl-CoAs and diacylglycerol, which are known to impair insulin signaling.[8][22] However, the loss of FATP1 function also leads to a redistribution of lipids, with increased triglyceride content observed in the liver.[6] This suggests that while FATP1 inhibition may be beneficial for muscle and adipose tissue insulin sensitivity, its effects on the liver require careful consideration.

Experimental Protocols

Fatty Acid Uptake Assay

This protocol measures the rate of cellular uptake of long-chain fatty acids.

-

Cell Culture: Plate target cells (e.g., 3T3-L1 adipocytes, L6E9 myotubes) in appropriate multi-well plates and culture until differentiated.

-

Pre-incubation: Starve cells in serum-free medium. Pre-treat cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

-

Uptake Reaction: Add uptake buffer containing a radiolabeled ([¹⁴C] or [³H]) or fluorescent (e.g., BODIPY-C12) long-chain fatty acid (e.g., oleate, palmitate) complexed to fatty acid-free BSA. For insulin-stimulated uptake, add insulin (e.g., 100 nM) 30 minutes prior to the addition of the fatty acid.[6]

-

Termination: After a short incubation period (1-5 minutes), stop the uptake by adding an ice-cold stop solution (e.g., PBS with 0.2% BSA and phloretin).

-

Measurement: Wash cells extensively with ice-cold PBS. Lyse the cells and measure radioactivity using a scintillation counter or fluorescence using a plate reader.

-

Normalization: Normalize uptake values to the total protein content of each well, determined by a BCA or Bradford assay.

Acyl-CoA Synthetase (ACS) Activity Assay

This assay directly measures the enzymatic activity of FATP1 inhibited by this compound.

-

Enzyme Source: Use recombinant human or mouse FATP1, or cell lysates overexpressing the protein.

-

Reaction Mixture: Prepare a reaction buffer containing ATP, Coenzyme A (CoA), MgCl₂, and a radiolabeled fatty acid (e.g., [¹⁴C]palmitate).

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixture.

-

Initiation and Incubation: Start the reaction by adding the enzyme source. Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Extraction: Terminate the reaction and extract the lipids using a method like the Dole method (isopropanol/heptane/H₂SO₄) to separate the radiolabeled fatty acyl-CoA product from the unreacted radiolabeled fatty acid substrate.

-

Quantification: Measure the radioactivity in the aqueous phase (containing the fatty acyl-CoA) using scintillation counting. Calculate the specific activity based on the amount of product formed per unit time per amount of protein.

Mitochondrial Fatty Acid Oxidation (FAO) Assay

This protocol assesses the impact of FATP1 inhibition on the mitochondrial oxidation of fatty acids.

-

Cell Preparation: Culture cells (e.g., C2C12 myotubes) in multi-well plates. Treat with this compound or vehicle for a specified duration.

-

Assay Medium: Replace the culture medium with a substrate-limited medium.

-

Substrate Addition: Add a long-chain fatty acid substrate, such as palmitate conjugated to BSA. For measuring complete oxidation, [¹⁴C(U)]-palmitate can be used to measure ¹⁴CO₂ production. Alternatively, extracellular flux analyzers (e.g., Seahorse XF) can be used.

-

Measurement (Seahorse XF):

-

Measure the basal oxygen consumption rate (OCR).

-

Inject the fatty acid substrate and monitor the change in OCR, which reflects FAO.

-

Inject etomoxir (a CPT1 inhibitor) to confirm that the observed OCR increase is due to mitochondrial FAO.

-

-

Data Analysis: Calculate the FAO-dependent OCR by subtracting the etomoxir-inhibited rate from the fatty acid-stimulated rate. Compare the results between this compound-treated and control cells.

Caption: A generalized workflow for investigating the cellular effects of this compound.

Conclusion and Future Directions

This compound, as a potent inhibitor of FATP1, provides a powerful chemical tool to dissect the role of fatty acid transport and activation in cellular metabolism. The available evidence strongly suggests that its primary impact is the disruption of cellular energy homeostasis through a multi-pronged mechanism: reducing fatty acid uptake, impairing mitochondrial oxidative capacity, preventing the activation of the AMPK energy-sensing pathway, and altering lipid storage dynamics.

These cellular effects translate into a systemic phenotype that, based on genetic models, is protective against diet-induced obesity and insulin resistance. This positions FATP1 inhibitors as a promising avenue for the development of novel therapeutics for metabolic syndrome. However, further research is critical to fully elucidate the long-term consequences of FATP1 inhibition, particularly concerning lipid redistribution to the liver and potential off-target effects. Future studies should focus on comprehensive in vivo characterization of this compound in various metabolic disease models to validate its therapeutic potential and safety profile.

References

- 1. The role of FATP1 in lipid accumulation: a review | Scilit [scilit.com]

- 2. Fatty Acid Transport Protein 1 (FATP1) Localizes in Mitochondria in Mouse Skeletal Muscle and Regulates Lipid and Ketone Body Disposal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. A novel role for fatty acid transport protein 1 in the regulation of tricarboxylic acid cycle and mitochondrial function in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Fatty Acid Transport Protein (FATP1) Is a Very Long Chain Acyl-CoA Synthetase* | Semantic Scholar [semanticscholar.org]

- 6. FATP1 Is an Insulin-Sensitive Fatty Acid Transporter Involved in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FATP1 is an insulin-sensitive fatty acid transporter involved in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inactivation of fatty acid transport protein 1 prevents fat-induced insulin resistance in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arylpiperazines as fatty acid transport protein 1 (FATP1) inhibitors with improved potency and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. glpbio.com [glpbio.com]

- 12. This compound Datasheet DC Chemicals [dcchemicals.com]

- 13. Fatty Acid Transport Protein 1 (FATP1) Localizes in Mitochondria in Mouse Skeletal Muscle and Regulates Lipid and Ketone Body Disposal | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. Novel role of FATP1 in mitochondrial fatty acid oxidation in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | The AMPK pathway in fatty liver disease [frontiersin.org]

- 17. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 18. FATP1 mediates fatty acid-induced activation of AMPK in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The FATP1-DGAT2 complex facilitates lipid droplet expansion at the ER-lipid droplet interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. JCI - Inactivation of fatty acid transport protein 1 prevents fat-induced insulin resistance in skeletal muscle [jci.org]

FATP1-IN-1: A Technical Guide for Metabolic Syndrome Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic syndrome, a constellation of conditions including obesity, insulin resistance, dyslipidemia, and hypertension, presents a significant global health challenge. A key pathological feature of this syndrome is the dysregulation of fatty acid metabolism, leading to ectopic lipid accumulation and subsequent cellular dysfunction. Fatty Acid Transport Protein 1 (FATP1) has emerged as a critical regulator of insulin-sensitive fatty acid uptake in key metabolic tissues such as adipose tissue and skeletal muscle. Its inhibition is a promising therapeutic strategy to mitigate the effects of metabolic syndrome. This technical guide provides an in-depth overview of FATP1-IN-1, a potent and selective inhibitor of FATP1, for researchers in metabolic disease. This document outlines the mechanism of action of FATP1, the preclinical rationale for its inhibition, quantitative data on the effects of FATP1 modulation, and detailed experimental protocols for the use of this compound in in vitro and in vivo research.

Introduction: The Role of FATP1 in Metabolic Syndrome

Fatty Acid Transport Protein 1 (FATP1), a member of the solute carrier family 27 (SLC27A1), is an integral membrane protein that facilitates the uptake of long-chain fatty acids (LCFAs) into cells.[1][2] Crucially, FATP1 is highly expressed in insulin-sensitive tissues like adipose tissue and skeletal muscle.[2] In these tissues, insulin promotes the translocation of FATP1 from intracellular stores to the plasma membrane, thereby increasing LCFA uptake.[2][3] This process is vital for normal energy storage and utilization.

In the context of metabolic syndrome, chronic excess nutrient intake leads to elevated circulating free fatty acids. This can overwhelm the storage capacity of adipose tissue, leading to lipid accumulation in non-adipose tissues such as skeletal muscle and liver ("ectopic lipid deposition"). This ectopic lipid accumulation is a key driver of insulin resistance.[4] Studies in FATP1-null mice have demonstrated that the absence of FATP1 protects against high-fat diet-induced obesity, insulin resistance, and the associated metabolic disturbances.[2] These findings strongly suggest that inhibiting FATP1 activity could be a viable therapeutic approach for metabolic syndrome.

This compound is a potent, selective, orally bioavailable small molecule inhibitor of FATP1. It belongs to the arylpiperazine class of compounds and has been developed for preclinical research to probe the therapeutic potential of FATP1 inhibition.[1]

Mechanism of Action of FATP1 and its Inhibition

FATP1 facilitates fatty acid uptake through a mechanism that is tightly linked to its intrinsic acyl-CoA synthetase activity.[5] This dual function allows FATP1 to not only transport LCFAs across the plasma membrane but also to "trap" them intracellularly by converting them to their acyl-CoA esters. This process, known as vectorial acylation, maintains a concentration gradient that favors continued fatty acid influx.

This compound inhibits the acyl-CoA synthetase activity of FATP1.[6] By blocking this enzymatic function, this compound effectively prevents the uptake of long-chain fatty acids into cells.

Signaling Pathway of Insulin-Mediated Fatty Acid Uptake via FATP1

Quantitative Data

The following tables summarize the key quantitative data regarding this compound and the effects of FATP1 modulation in metabolic syndrome models.

Table 1: In Vitro Potency of this compound [6]

| Parameter | Species | Value (µM) |

| IC₅₀ | Human FATP1 | 0.046 |

| IC₅₀ | Mouse FATP1 | 0.60 |

Table 2: In Vivo Pharmacokinetics of this compound in Mice (10 mg/kg, p.o.) [6]

| Parameter | Value |

| Cmax | 5.5 µg/mL |

| AUC | 36 µg·h/mL |

| Tmax | 0.33 hours |

Table 3: Effects of FATP1 Knockout on Metabolic Parameters in High-Fat Diet (HFD)-Fed Mice [2]

| Parameter | Wild-Type (HFD) | FATP1 Knockout (HFD) |

| Body Weight Gain (g) | ~18 | ~8 |

| Fasting Glucose (mg/dL) | ~150 | ~100 |

| Fasting Insulin (ng/mL) | ~2.5 | ~0.5 |

| Plasma Triglycerides (mg/dL) | ~120 | ~70 |

| Plasma Free Fatty Acids (mM) | ~0.8 | ~0.5 |

Note: The data in Table 3 is derived from studies on FATP1 knockout mice and serves as a proxy for the anticipated effects of potent and sustained FATP1 inhibition with this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in metabolic syndrome research.

In Vitro Fatty Acid Uptake Assay

This protocol describes the measurement of fatty acid uptake in a cellular context, for example, in 3T3-L1 adipocytes or C2C12 myotubes.

Materials:

-

Differentiated 3T3-L1 adipocytes or C2C12 myotubes in 24-well plates

-

This compound

-

[¹⁴C]-oleic acid or a fluorescent fatty acid analog (e.g., BODIPY-C12)

-

Bovine serum albumin (BSA), fatty acid-free

-

Hanks' Balanced Salt Solution (HBSS)

-

Insulin

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Culture and Differentiation: Culture and differentiate 3T3-L1 or C2C12 cells to mature adipocytes or myotubes, respectively.

-

Serum Starvation: Prior to the assay, serum-starve the cells for 4 hours in serum-free DMEM.

-

Inhibitor and Insulin Treatment:

-

Pre-incubate cells with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

Add insulin (100 nM) to stimulate fatty acid uptake and incubate for an additional 30 minutes at 37°C.

-

-

Fatty Acid Uptake:

-

Prepare the fatty acid uptake solution: 50 µM [¹⁴C]-oleic acid (or fluorescent analog) complexed with 0.1% fatty acid-free BSA in HBSS.

-

Remove the treatment medium and add 200 µL of the fatty acid uptake solution to each well.

-

Incubate for 5 minutes at 37°C.[7]

-

-

Wash and Lysis:

-

Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.

-

Lyse the cells in a suitable lysis buffer (e.g., 0.1 M NaOH).

-

-

Quantification:

-

For [¹⁴C]-oleic acid, measure the radioactivity in the cell lysates using a scintillation counter.

-

For fluorescent fatty acid analogs, measure the fluorescence using a plate reader.

-

-

Data Analysis: Normalize the fatty acid uptake to the total protein concentration in each well.

Experimental Workflow for In Vitro Fatty Acid Uptake Assay

In Vivo Efficacy Studies in a High-Fat Diet (HFD)-Induced Obesity Model

This protocol outlines a typical in vivo study to assess the effects of this compound on metabolic parameters in mice with diet-induced obesity.

Materials:

-

C57BL/6J mice

-

High-fat diet (e.g., 60% kcal from fat)

-

This compound

-

Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]

-

Glucometer and test strips

-

Insulin

-

Glucose solution for oral gavage

-

Equipment for blood collection

Procedure:

-

Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.

-

Treatment:

-

Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).

-

Administer this compound or vehicle daily via oral gavage. A typical dose to start with, based on pharmacokinetic data, could be 10 mg/kg.[6]

-

Monitor body weight and food intake regularly throughout the study.

-

-

Metabolic Phenotyping:

-

Glucose Tolerance Test (GTT):

-

Fast mice for 6 hours.

-

Administer an oral bolus of glucose (2 g/kg body weight).

-

Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-gavage.

-

-

Insulin Tolerance Test (ITT):

-

Fast mice for 4 hours.

-

Administer an intraperitoneal injection of insulin (0.75 U/kg body weight).

-

Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

-

-

-

Terminal Blood and Tissue Collection:

-

At the end of the study, collect terminal blood samples for analysis of plasma insulin, triglycerides, and free fatty acids.

-

Harvest tissues such as liver, skeletal muscle, and adipose tissue for further analysis (e.g., triglyceride content, gene expression).

-

Logical Flow of an In Vivo Study with this compound

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of FATP1 in metabolic syndrome. The preclinical data from FATP1 knockout mice strongly support the hypothesis that inhibition of FATP1 can ameliorate key features of this disease, including obesity, insulin resistance, and dyslipidemia. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to effectively utilize this compound in their studies. Further research with this and similar compounds will be crucial in validating FATP1 as a therapeutic target for metabolic syndrome and potentially other metabolic diseases.

References

- 1. Arylpiperazines as fatty acid transport protein 1 (FATP1) inhibitors with improved potency and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FATP1 Is an Insulin-Sensitive Fatty Acid Transporter Involved in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FATP1 is an insulin-sensitive fatty acid transporter involved in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inactivation of fatty acid transport protein 1 prevents fat-induced insulin resistance in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on FATP1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Fatty Acid Transport Protein 1 (FATP1) inhibitors. It is designed to serve as a core resource for professionals in the fields of metabolic disease research and drug development. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways and research workflows.

Introduction to FATP1

Fatty Acid Transport Protein 1 (FATP1), a member of the solute carrier family 27 (SLC27A1), is a key protein involved in the transport of long-chain fatty acids (LCFAs) into cells. FATP1 is highly expressed in tissues with active fatty acid metabolism, such as adipose tissue, skeletal muscle, and the heart. Its function is intrinsically linked to cellular energy homeostasis and lipid metabolism.

Insulin plays a crucial role in regulating FATP1 activity. In response to insulin, FATP1 translocates from intracellular compartments to the plasma membrane in adipocytes and skeletal muscle, leading to an increase in LCFA uptake[1][2]. This process is critical for maintaining lipid homeostasis. Dysregulation of FATP1 has been implicated in metabolic disorders, including obesity and type 2 diabetes. Studies on FATP1 knockout mice have shown that these animals are protected from diet-induced obesity and insulin resistance, highlighting FATP1 as a promising therapeutic target[1].

Quantitative Data on FATP1 Inhibitors

The development of FATP1 inhibitors has led to the identification of several classes of small molecules with varying potencies. The following tables summarize the in vitro efficacy of representative FATP1 inhibitors.

Table 1: In Vitro Potency of Arylpiperazine-based FATP1 Inhibitors

| Compound | Target | IC50 (µM) | Reference |

| Arylpiperazine 5k | Human FATP1 | 0.0046 | [3] |

| Arylpiperazine 12a | Human FATP1 | 0.43 | MedChemExpress |

| Arylpiperazine 12a | Mouse FATP1 | 0.39 | MedChemExpress |

Table 2: In Vitro Potency of Grassofermata (CB5) against FATP2

While initially identified as a FATP2 inhibitor, Grassofermata has been studied in various cell lines and its activity is relevant to the broader field of FATP inhibition.

| Cell Line | IC50 (µM) | Reference |

| C2C12 myocytes | 10.6 | |

| INS-1E pancreatic β-cells | 8.3 | |

| Human adipocytes | 58.2 |

Signaling Pathway of FATP1

FATP1-mediated fatty acid uptake is intricately regulated by the insulin signaling pathway. The following diagram illustrates the key steps in this process.

Experimental Protocols

This section provides detailed methodologies for key experiments in FATP1 inhibitor research.

High-Throughput Screening (HTS) of FATP1 Inhibitors using Humanized Yeast

This protocol describes a live-cell HTS assay to identify inhibitors of FATP1-mediated fatty acid uptake using a yeast-based system.

Materials:

-

Saccharomyces cerevisiae strain deficient in endogenous fatty acid uptake (e.g., fat1Δfaa1Δ)

-

Expression vector containing human FATP1

-

Yeast growth media (e.g., YNBD)

-

96-well microplates

-

Fluorescent fatty acid analog (e.g., C1-BODIPY-C12)

-

Fluorescence quencher (e.g., Trypan Blue)

-

Test compounds (inhibitor library)

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Yeast Transformation: Transform the yeast strain with the human FATP1 expression vector.

-

Cell Culture: Grow the transformed yeast cells in appropriate selective media to mid-log phase.

-

Assay Preparation:

-

Harvest and wash the yeast cells.

-

Resuspend the cells in assay buffer to a standardized optical density.

-

Dispense the cell suspension into 96-well microplates.

-

-

Compound Addition: Add the test compounds from the inhibitor library to the wells. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

-

Incubation: Incubate the plates for a defined period to allow for compound uptake and interaction with FATP1.

-

Fatty Acid Uptake:

-

Add a solution containing the fluorescent fatty acid analog (C1-BODIPY-C12) and a fluorescence quencher (Trypan Blue) to each well. The quencher will extinguish the fluorescence of the analog in the extracellular medium.

-

Incubate for a specific time to allow for fatty acid uptake.

-

-

Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (excitation/emission wavelengths appropriate for the fluorophore).

-

Data Analysis:

-

Normalize the fluorescence readings to the vehicle control.

-

Calculate the percentage of inhibition for each test compound.

-

Identify "hit" compounds that significantly reduce fatty acid uptake.

-

Cellular Fatty Acid Uptake Assay in Mammalian Cells

This protocol details a method to measure fatty acid uptake in mammalian cell lines (e.g., 3T3-L1 adipocytes, C2C12 myotubes) to validate the efficacy of FATP1 inhibitors.

Materials:

-

Mammalian cell line expressing FATP1

-

Cell culture medium and supplements

-

96-well or other multi-well plates

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)

-

Fluorescent fatty acid analog (e.g., C1-BODIPY-C12) or radiolabeled fatty acid (e.g., [³H]oleic acid)

-

FATP1 inhibitor test compounds

-

Stop solution (e.g., ice-cold PBS with a high concentration of a non-fluorescent fatty acid or a known inhibitor)

-

Lysis buffer (for radiolabeled assays)

-

Fluorescence plate reader, flow cytometer, or scintillation counter

Procedure:

-

Cell Seeding: Seed the cells in multi-well plates and allow them to adhere and grow to the desired confluency. For adipocyte models, differentiate the preadipocytes.

-

Inhibitor Pre-incubation:

-

Wash the cells with assay buffer.

-

Add the assay buffer containing the FATP1 inhibitor at various concentrations to the wells.

-

Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

-

-

Fatty Acid Uptake:

-

Add the fluorescent or radiolabeled fatty acid to the wells.

-

Incubate for a short period (e.g., 1-15 minutes) at 37°C.

-

-